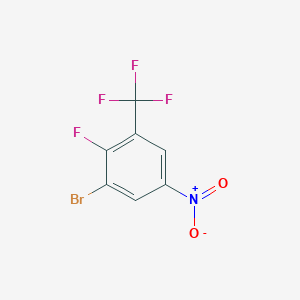

1-Bromo-2-fluoro-5-nitro-3-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

1-bromo-2-fluoro-5-nitro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF4NO2/c8-5-2-3(13(14)15)1-4(6(5)9)7(10,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMWBEODPKNIOGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)F)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Bromo-2-fluoro-5-nitro-3-(trifluoromethyl)benzene

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 1-bromo-2-fluoro-5-nitro-3-(trifluoromethyl)benzene, a highly functionalized aromatic compound with significant potential as a building block in the development of novel pharmaceuticals and agrochemicals. The strategic arrangement of bromo, fluoro, nitro, and trifluoromethyl substituents on the benzene ring offers a rich platform for diverse chemical modifications. This document delves into the underlying principles of the synthetic strategy, detailed experimental protocols, and the rationale behind the selection of reagents and reaction conditions. The synthesis is presented as a multi-step process, commencing from a readily available starting material and proceeding through a series of regioselective transformations.

Introduction: The Significance of Polysubstituted Nitrobenzenes

Polysubstituted nitrobenzene derivatives are fundamental intermediates in modern organic synthesis.[1] The presence of a nitro group, a potent electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions and can be readily reduced to an amino group, opening avenues for a vast array of further chemical transformations.[1][2] The incorporation of additional functional groups, such as halogens and a trifluoromethyl group, as in the case of this compound, further enhances the synthetic utility of the molecule.[3] These functional groups can serve as handles for cross-coupling reactions, modification of electronic properties, and introduction of metabolic stability in bioactive molecules.[3] Consequently, the development of efficient and selective synthetic routes to such complex aromatic compounds is of paramount importance to researchers in medicinal chemistry and materials science.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule suggests a multi-step pathway starting from a simpler, commercially available precursor. The key challenge lies in the regioselective introduction of the four different substituents onto the benzene ring. A plausible forward synthetic approach, based on established organic transformations, is outlined below. This strategy prioritizes the use of well-understood reactions with predictable regiochemical outcomes.

Caption: Retrosynthetic analysis of the target compound.

The proposed forward synthesis commences with 2-(trifluoromethyl)aniline and proceeds through a series of halogenation, diazotization, and nitration steps.

Detailed Synthetic Pathway and Experimental Protocols

The following sections provide a detailed, step-by-step guide for the synthesis of this compound.

Step 1: Synthesis of 1-Fluoro-2-(trifluoromethyl)benzene

The initial step involves the conversion of the amino group in 2-(trifluoromethyl)aniline to a fluorine atom via a Sandmeyer-type reaction, specifically the Balz-Schiemann reaction.

Reaction Scheme: 2-(Trifluoromethyl)aniline → 1-Fluoro-2-(trifluoromethyl)benzene

Mechanism: The reaction proceeds through the formation of a diazonium salt from the aniline derivative, followed by thermal decomposition in the presence of a fluoride source, typically fluoroboric acid (HBF₄) or hexafluorophosphoric acid (HPF₆), to yield the corresponding fluoroaromatic compound.[4]

Experimental Protocol:

-

To a cooled (0-5 °C) solution of 2-(trifluoromethyl)aniline in aqueous fluoroboric acid, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

The diazonium fluoroborate salt typically precipitates and can be collected by filtration.

-

The isolated salt is then gently heated to induce decomposition, yielding 1-fluoro-2-(trifluoromethyl)benzene.

-

The crude product is purified by distillation.

Step 2: Bromination of 1-Fluoro-2-(trifluoromethyl)benzene

The next step is the regioselective bromination of the aromatic ring. The fluorine atom is an ortho-, para-director, while the trifluoromethyl group is a meta-director. The combined directing effects will favor bromination at the position para to the fluorine and meta to the trifluoromethyl group.

Reaction Scheme: 1-Fluoro-2-(trifluoromethyl)benzene → 1-Bromo-2-fluoro-3-(trifluoromethyl)benzene

Mechanism: This is an electrophilic aromatic substitution reaction. A suitable brominating agent, such as N-bromosuccinimide (NBS) in the presence of a catalytic amount of acid, or bromine with a Lewis acid catalyst, generates the electrophilic bromine species (Br⁺) that attacks the electron-rich aromatic ring.[5][6]

Experimental Protocol:

-

Dissolve 1-fluoro-2-(trifluoromethyl)benzene in a suitable solvent such as acetonitrile or a chlorinated solvent.

-

Add N-bromosuccinimide (NBS) and a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Heat the reaction mixture and monitor the progress by TLC or GC.

-

Upon completion, quench the reaction with a reducing agent solution (e.g., sodium bisulfite) and extract the product with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or distillation.

Step 3: Nitration of 1-Bromo-2-fluoro-3-(trifluoromethyl)benzene

The final functionalization step is the introduction of the nitro group. The directing effects of the existing substituents (F: ortho, para; Br: ortho, para; CF₃: meta) need to be carefully considered to predict the regioselectivity of this electrophilic aromatic substitution. The most likely position for nitration will be directed by the strongest activating group (or least deactivating), which is the fluorine atom, to the position para to it.

Reaction Scheme: 1-Bromo-2-fluoro-3-(trifluoromethyl)benzene → this compound

Mechanism: The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.[7] The nitronium ion then attacks the aromatic ring.

Experimental Protocol:

-

To a cooled (0-5 °C) mixture of concentrated sulfuric acid, slowly add 1-bromo-2-fluoro-3-(trifluoromethyl)benzene.

-

Then, add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 10 °C.[7]

-

After the addition is complete, allow the mixture to stir at room temperature for a specified time, monitoring the reaction by TLC or GC.

-

Pour the reaction mixture over crushed ice to precipitate the crude product.

-

Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation

The following table summarizes the key physical and chemical properties of the target compound and its precursors.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 2-(Trifluoromethyl)aniline | C₇H₆F₃N | 161.12 | Colorless liquid |

| 1-Fluoro-2-(trifluoromethyl)benzene | C₇H₄F₄ | 164.10 | Colorless liquid |

| 1-Bromo-2-fluoro-3-(trifluoromethyl)benzene | C₇H₃BrF₄ | 243.00 | Colorless liquid |

| This compound | C₇H₂BrF₄NO₂ | 288.00 | Pale yellow solid |

Visualization of the Synthetic Workflow

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic workflow for the target compound.

Safety Considerations

The described synthetic pathway involves the use of hazardous materials that require appropriate safety precautions.

-

Concentrated Acids (H₂SO₄, HNO₃): These are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Brominating Agents (NBS, Br₂): These are toxic and corrosive. Avoid inhalation of vapors and contact with skin.

-

Organic Solvents: Many organic solvents are flammable and may be toxic. Handle in a well-ventilated area, away from ignition sources.

-

Diazonium Salts: Some diazonium salts can be explosive when dry. It is crucial to handle them in solution and avoid isolation and drying unless absolutely necessary and with appropriate safety measures in place.

Always consult the Safety Data Sheets (SDS) for all chemicals before use and follow all institutional safety guidelines.

Conclusion

This technical guide has outlined a viable and logical synthetic pathway for the preparation of this compound. The proposed route relies on well-established and predictable organic reactions, allowing for the regioselective introduction of the required functional groups. The successful synthesis of this complex molecule will provide a valuable building block for the development of new chemical entities with potential applications in various fields of chemical research.

References

- 1. 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9 | Benchchem [benchchem.com]

- 2. Transformative reactions in nitroarene chemistry: C–N bond cleavage, skeletal editing, and N–O bond utilization - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01928H [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. CN110305018A - A kind of preparation method of 3-bromo-2-fluoronitrobenzene - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-2-fluoro-5-nitro-3-(trifluoromethyl)benzene

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:

However, the importance of understanding the characteristics of related structures in the design and execution of research and development projects is a cornerstone of chemical science. To this end, we have compiled a detailed technical guide on a closely related and well-characterized isomer: 2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene . The insights gleaned from this analogous compound can provide a strong foundation for predictive analysis and experimental design concerning the target molecule.

We present this guide with the aim of empowering your research endeavors by providing a thorough understanding of the physicochemical landscape of this class of compounds.

Technical Guide: Physicochemical Properties of 2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene

This guide offers a detailed examination of the known physicochemical properties of 2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene, a key intermediate in organic synthesis. The strategic placement of bromo, fluoro, nitro, and trifluoromethyl groups on the benzene ring results in a unique electronic environment that dictates its reactivity and physical characteristics.

Molecular Structure and Identification

The foundational step in understanding a compound's properties is to define its structure and key identifiers.

Table 1: Molecular Identifiers for 2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene

| Identifier | Value |

| IUPAC Name | 2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene |

| Molecular Formula | C₇H₂BrF₄NO₂ |

| Molecular Weight | 288.99 g/mol |

| Canonical SMILES | C1=C(C(=C(C=C1F)Br)--INVALID-LINK--[O-])C(F)(F)F |

| InChI Key | Not readily available |

| CAS Number | Not readily available for this specific isomer, though related structures are registered. |

Spectroscopic and Physical Properties

The following data has been synthesized from available literature, providing a snapshot of the compound's characteristics.

Table 2: Summary of Physicochemical and Spectroscopic Data

| Property | Value/Description | Source |

| Appearance | Yellow liquid | [1] |

| ¹H-NMR (400 MHz, DMSO-d₆) | δ 8.13 (dd, J = 8.5 and J = 2.5 Hz), 8.42 (dd, J = 7.6 and J = 3.0 Hz) | [1] |

| Infrared (IR) (film) | 3101, 1618, 1591, 1554, 1454, 1423, 1365, 1319, 1232, 1186, 1153, 1113, 883 cm⁻¹ | [1] |

| Mass Spectrometry (GC-MS) | m/z: 287, 268, 257, 241, 229 (accompanies by characteristic isotope peaks for bromine-containing compounds) | [1] |

Expert Analysis of Physicochemical Properties

The electron-withdrawing nature of the nitro, fluoro, and trifluoromethyl groups significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution. The bromine atom provides a versatile handle for a variety of cross-coupling reactions, pivotal in the synthesis of more complex molecules.

The observed spectroscopic data aligns with the assigned structure. In the ¹H-NMR spectrum, the two doublets of doublets in the aromatic region are indicative of the two protons on the benzene ring, with their coupling constants reflecting their relationship to each other and the adjacent fluorine atom. The infrared spectrum displays characteristic peaks for the nitro group (around 1554 and 1365 cm⁻¹) and C-F bonds of the trifluoromethyl group (in the 1350-1100 cm⁻¹ region). The mass spectrum fragmentation pattern is consistent with the structure, and the isotopic signature of bromine provides a clear diagnostic marker.

Synthetic Considerations and Methodologies

The synthesis of polyhalogenated and nitrated aromatic compounds requires careful strategic planning due to the directing effects of the various substituents.

A common synthetic route involves the nitration of a suitable precursor.

References

An In-Depth Technical Guide to 1-Bromo-2-fluoro-5-nitro-3-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-2-fluoro-5-nitro-3-(trifluoromethyl)benzene, a highly functionalized aromatic compound with significant potential in medicinal chemistry and materials science. While specific experimental data for this compound is limited in publicly accessible literature, this document leverages established principles of organic chemistry and data from analogous structures to offer insights into its properties, synthesis, reactivity, and potential applications. This guide is intended to serve as a foundational resource for researchers interested in utilizing this versatile chemical building block.

Introduction and Core Identification

This compound is a polysubstituted aromatic compound featuring a unique convergence of functional groups that impart a distinct reactivity profile. The presence of a bromine atom provides a handle for cross-coupling reactions, while the fluoro, nitro, and trifluoromethyl groups strongly modulate the electronic properties of the benzene ring, making it a valuable intermediate in the synthesis of complex molecular architectures.

CAS Number: 1805937-72-7

Molecular Formula: C₇H₂BrF₄NO₂

Synonyms: 3-Bromo-4-fluoro-5-nitrobenzotrifluoride

The strategic arrangement of these substituents—a powerful electron-withdrawing nitro group, a metabolically robust trifluoromethyl group, and two different halogens—positions this molecule as a high-value scaffold for the development of novel pharmaceuticals and advanced materials.

Physicochemical and Spectroscopic Properties

Detailed experimental data on the physicochemical properties of this compound are not widely reported. However, based on its structure and the properties of related compounds, we can predict its key characteristics.

Predicted Physicochemical Properties

The properties of halogenated nitroaromatic compounds are dictated by the interplay of the various substituents. The high molecular weight and the presence of polar functional groups suggest that this compound is likely a solid at room temperature with low volatility. Its solubility is expected to be poor in water but good in common organic solvents like dichloromethane, ethyl acetate, and acetone.

| Property | Predicted Value/Information | Scientific Rationale |

| Molecular Weight | 287.99 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a pale yellow solid | Nitroaromatic compounds are often colored. The melting point is expected to be moderately high due to the rigid, substituted aromatic structure. |

| Melting Point | Data not available | Expected to be higher than simpler analogs due to increased molecular weight and polarity. |

| Boiling Point | Data not available | Expected to be significantly high, likely requiring vacuum distillation to prevent decomposition. |

| Solubility | Poor in water; Soluble in organic solvents (e.g., DCM, THF, Acetone) | The molecule has polar groups (NO₂) but is dominated by a nonpolar aromatic core and lipophilic halogens. |

| Lipophilicity (LogP) | Predicted to be high ( > 3) | The presence of a bromine atom and a trifluoromethyl group significantly increases lipophilicity.[1] |

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. While specific spectra are not publicly available, the expected features can be predicted based on established principles.

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two distinct signals in the aromatic region (likely between δ 7.5-8.5 ppm). These signals would correspond to the two aromatic protons, appearing as doublets or more complex multiplets due to coupling with each other and potentially with the fluorine atom. The strong electron-withdrawing nature of the nitro and trifluoromethyl groups would shift these protons downfield.[2]

-

¹³C NMR: The carbon NMR spectrum would display seven distinct signals. The carbon atoms attached to the electron-withdrawing groups (NO₂, CF₃, F, Br) will show characteristic chemical shifts. The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbon attached to the fluorine will appear as a doublet.[3][4]

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule and would show two distinct signals. One signal will correspond to the single fluorine atom on the ring, and the other, more intense signal, will correspond to the trifluoromethyl group.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit strong characteristic absorption bands for the nitro group (asymmetric and symmetric stretches around 1530 cm⁻¹ and 1350 cm⁻¹, respectively) and C-F bonds (around 1100-1300 cm⁻¹).

Synthesis and Manufacturing

Proposed Retrosynthetic Analysis

A plausible retrosynthetic pathway would involve the nitration of a dibromo-fluoro-trifluoromethyl benzene precursor. The regioselectivity of the nitration step would be critical and dictated by the directing effects of the existing substituents.

Caption: Retrosynthetic approach for the target compound.

Exemplar Synthetic Protocol (Hypothetical)

This protocol is a hypothetical adaptation based on similar transformations and should be optimized for safety and yield.

Step 1: Synthesis of 1-Bromo-2-fluoro-3-(trifluoromethyl)benzene (Precursor) This precursor could potentially be synthesized from a commercially available aniline or phenol derivative through a series of reactions such as Sandmeyer reactions or other halogenation methods.

Step 2: Nitration of 1-Bromo-2-fluoro-3-(trifluoromethyl)benzene

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add the precursor, 1-Bromo-2-fluoro-3-(trifluoromethyl)benzene, to concentrated sulfuric acid at 0°C.

-

Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction flask, ensuring the temperature does not exceed 10°C.

-

Reaction Monitoring: Stir the reaction mixture at a controlled temperature for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, pour the mixture over crushed ice and extract the product with an appropriate organic solvent (e.g., dichloromethane).

-

Purification: Wash the organic layer with water, a saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield this compound.

Caption: Hypothetical workflow for the synthesis.

Chemical Reactivity and Applications in Drug Discovery

The reactivity of this compound is governed by its highly electron-deficient aromatic ring and the presence of two distinct halogen atoms.

Key Reaction Modalities

-

Nucleophilic Aromatic Substitution (SₙAr): The strong electron-withdrawing effects of the nitro and trifluoromethyl groups activate the benzene ring towards nucleophilic attack.[7][8] The fluorine atom, being more electronegative and often a better leaving group in SₙAr reactions than bromine, is a likely site for substitution by various nucleophiles (e.g., amines, alkoxides, thiols).[9] This allows for the introduction of a wide range of functional groups.

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom serves as a versatile handle for cross-coupling reactions such as Suzuki-Miyaura (with boronic acids) and Buchwald-Hartwig amination (with amines).[10][11][12] These reactions are fundamental in modern drug discovery for constructing carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex biaryl structures and substituted anilines.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using various reagents (e.g., H₂/Pd-C, SnCl₂, Fe/HCl). This transformation is crucial as it unmasks a highly valuable amino group, a common pharmacophore and a key functional group for further derivatization, such as amide bond formation.[13]

Significance of Functional Groups in Medicinal Chemistry

The combination of functional groups in this molecule makes it a particularly interesting building block for drug discovery.

-

Trifluoromethyl Group (-CF₃): The CF₃ group is a bioisostere of a methyl group but with vastly different electronic properties. Its inclusion in drug candidates can lead to:

-

Enhanced Metabolic Stability: The C-F bond is very strong, making the CF₃ group resistant to oxidative metabolism, which can increase a drug's half-life.[1][14]

-

Increased Lipophilicity: This can improve membrane permeability and oral bioavailability.[14]

-

Modulation of pKa: The strong electron-withdrawing nature of the CF₃ group can alter the acidity or basicity of nearby functional groups.

-

Improved Binding Affinity: The CF₃ group can engage in favorable interactions with biological targets.[15][16]

-

-

Nitro Group (-NO₂): While sometimes considered a "structural alert" due to potential toxicity, the nitro group plays several important roles in drug design:[17][18]

-

Prodrug Strategy: The nitro group can be bioreduced in hypoxic environments (low oxygen), such as those found in solid tumors or certain bacteria, to release an active cytotoxic agent. This is a key strategy for developing targeted cancer therapies and novel antibiotics.[19][20]

-

Bioisosteric Replacement: In some contexts, the nitro group can act as a bioisostere for other functional groups.[13] However, its potential for metabolic reduction to toxic intermediates necessitates careful consideration.[21][22]

-

Synthetic Handle: As mentioned, its easy conversion to an amine provides a versatile route to a wide range of derivatives.

-

The presence of both a fluorine and a bromine atom allows for selective, sequential reactions, further enhancing the synthetic utility of this compound in building complex and diverse molecular libraries for drug screening.

Safety and Handling

As a halogenated nitroaromatic compound, this compound should be handled with stringent safety precautions. While a specific safety data sheet (SDS) is not widely available, the hazards can be inferred from the properties of related compounds.

General Safety Precautions

-

Engineering Controls: All handling of this compound, especially in powdered form, should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[23][24]

-

Personal Protective Equipment (PPE):

-

Hygiene: Avoid all personal contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Hazard Profile (Anticipated)

-

Toxicity: Nitroaromatic compounds can be toxic and mutagenic.[26] Halogenated organic compounds may also pose health risks, including potential carcinogenicity and organ damage.[24]

-

Irritation: The compound is likely to be an irritant to the skin, eyes, and respiratory system.

-

Environmental Hazards: Halogenated organic compounds can be persistent in the environment.[4]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Halogenated organic waste should be segregated into a designated waste stream.[27]

Conclusion

This compound is a highly functionalized and synthetically versatile building block. Although specific experimental data is sparse, its structural features suggest significant potential for applications in drug discovery and materials science. The strategic combination of a trifluoromethyl group for metabolic stability and lipophilicity, a reducible nitro group for prodrug strategies or further functionalization, and two distinct halogens for sequential cross-coupling and SₙAr reactions makes it a valuable tool for the medicinal chemist. Researchers working with this compound should proceed with a robust understanding of the reactivity of polysubstituted aromatics and adhere to strict safety protocols for handling hazardous chemicals.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. researchgate.net [researchgate.net]

- 4. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Efficient method for the synthesis of polysubstituted benzenes by one-pot tandem reaction of vinyl malononitriles with nitroolefins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 9. youtube.com [youtube.com]

- 10. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 11. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. reddit.com [reddit.com]

- 13. Nitro bioisosteres. | News | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 14. nbinno.com [nbinno.com]

- 15. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 16. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. svedbergopen.com [svedbergopen.com]

- 20. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. benchchem.com [benchchem.com]

- 24. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 25. csub.edu [csub.edu]

- 26. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

A Spectroscopic Investigation of 1-Bromo-2-fluoro-5-nitro-3-(trifluoromethyl)benzene: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectral data for 1-Bromo-2-fluoro-5-nitro-3-(trifluoromethyl)benzene, a highly substituted aromatic compound with significant potential in synthetic chemistry and drug development. The unique arrangement of electron-withdrawing and halogen substituents on the benzene ring gives rise to a distinct spectroscopic fingerprint. This document will delve into the theoretical and practical aspects of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights for researchers, scientists, and professionals in the field.

Molecular Structure and Spectroscopic Overview

The structure of this compound presents a fascinating case for spectroscopic analysis. The interplay of the strongly deactivating nitro and trifluoromethyl groups, alongside the electronegative fluorine and bromine atoms, profoundly influences the electronic environment of the aromatic ring and, consequently, its spectral characteristics.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be essential for unambiguous characterization.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The powerful electron-withdrawing effects of the nitro and trifluoromethyl groups will significantly deshield these protons, shifting their resonances downfield.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 7.8 - 8.2 | Doublet of quartets (dq) | ³J(H-F) ≈ 8-10 Hz, ⁴J(H-CF₃) ≈ 1-2 Hz |

| H-6 | 8.3 - 8.7 | Doublet | ³J(H-F) ≈ 4-6 Hz |

Causality of Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial to resolve the complex coupling patterns expected in the ¹H NMR spectrum. The use of a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is standard for dissolving the sample.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent.

-

Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

Data Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and integrate the signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon framework. Due to the low symmetry of the molecule, six distinct signals are expected for the aromatic carbons, in addition to the signal for the trifluoromethyl carbon.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-1 (C-Br) | 110 - 120 | Doublet |

| C-2 (C-F) | 155 - 165 | Doublet (large ¹J(C-F)) |

| C-3 (C-CF₃) | 130 - 140 | Quartet (small ²J(C-CF₃)) |

| C-4 | 125 - 135 | Doublet |

| C-5 (C-NO₂) | 145 - 155 | Singlet |

| C-6 | 120 - 130 | Doublet |

| -CF₃ | 120 - 130 | Quartet (large ¹J(C-F)) |

Expertise in Interpretation: The carbon attached to the fluorine atom (C-2) will exhibit a large one-bond coupling constant (¹J(C-F)), resulting in a doublet. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.[1] The chemical shifts are influenced by the electronegativity and resonance effects of the substituents.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. Two distinct signals are anticipated for this molecule.

| Fluorine Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| C-2 Fluorine | -100 to -130 | Doublet of doublets (dd) |

| -CF₃ | -60 to -65 | Singlet |

Trustworthiness of Protocol: The chemical shifts in ¹⁹F NMR are typically referenced to an external standard, such as CFCl₃.[2] The large chemical shift dispersion in ¹⁹F NMR allows for clear separation of signals from different fluorine environments.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by strong absorptions characteristic of the nitro group.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Asymmetric NO₂ Stretch | 1550 - 1475 | Strong |

| Symmetric NO₂ Stretch | 1360 - 1290 | Strong |

| C-F Stretch | 1100 - 1000 | Strong |

| C-Br Stretch | 600 - 500 | Medium |

| Aromatic C=C Stretches | 1600 - 1450 | Medium to Weak |

| C-H Bending (out-of-plane) | 900 - 690 | Medium to Strong |

Authoritative Grounding: The presence of a nitro group attached to an aromatic ring results in characteristic asymmetric and symmetric N-O stretching bands.[4][5][6] Conjugation with the aromatic ring typically shifts these bands to lower wavenumbers compared to aliphatic nitro compounds.[7][8]

Caption: A simplified workflow for acquiring and analyzing an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Electron Ionization (EI) is a common method that leads to characteristic fragmentation.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity will be observed, arising from the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).[9][10]

-

Major Fragments:

-

Loss of a bromine atom ([M-Br]⁺).

-

Loss of a nitro group ([M-NO₂]⁺).

-

Loss of a fluorine atom ([M-F]⁺).

-

Cleavage of the trifluoromethyl group ([M-CF₃]⁺).

-

Loss of NO ([M-NO]⁺) followed by CO loss is a common pathway for aromatic nitro compounds.

-

| Ion | m/z (relative to ⁷⁹Br) | Significance |

| [C₇H₂⁷⁹BrF₄NO₂]⁺ | 305 | Molecular Ion (M⁺) |

| [C₇H₂⁸¹BrF₄NO₂]⁺ | 307 | M+2 Isotope Peak |

| [C₇H₂F₄NO₂]⁺ | 226 | Loss of Br |

| [C₇H₂BrF₄O]⁺ | 259 | Loss of NO |

| [C₇H₂BrF₄]⁺ | 243 | Loss of NO₂ |

| [C₆H₂BrFNO₂]⁺ | 236 | Loss of CF₃ |

Self-Validating System: The isotopic pattern of bromine serves as an internal validation for the presence of a single bromine atom in the molecular ion and any bromine-containing fragments.

Conclusion

The comprehensive spectroscopic analysis of this compound provides a detailed and unambiguous structural characterization. The ¹H, ¹³C, and ¹⁹F NMR spectra reveal the precise electronic environment of the nuclei, while IR spectroscopy confirms the presence of key functional groups, particularly the prominent nitro group. Mass spectrometry corroborates the molecular weight and offers insights into the molecule's fragmentation pathways. This in-depth guide serves as a valuable resource for scientists working with this and structurally related compounds, facilitating its identification, characterization, and application in various fields of chemical research.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. benchchem.com [benchchem.com]

- 7. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. benchchem.com [benchchem.com]

- 10. savemyexams.com [savemyexams.com]

An In-Depth Technical Guide to the Safe Handling of 1-Bromo-2-fluoro-5-nitro-3-(trifluoromethyl)benzene

Introduction: The compound 1-Bromo-2-fluoro-5-nitro-3-(trifluoromethyl)benzene is a highly substituted aromatic molecule, valuable as a building block in complex organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its utility stems from the unique reactivity conferred by its distinct functional groups: a bromine atom, a fluorine atom, a nitro group, and a trifluoromethyl group. However, these same functional groups necessitate a rigorous and well-informed approach to its handling, storage, and disposal. This guide provides a comprehensive overview of the safety protocols required to mitigate the risks associated with this compound, ensuring the well-being of laboratory personnel and environmental integrity. The information herein is synthesized from established safety data for structurally analogous compounds and best practices for handling polyhalogenated nitroaromatic chemicals.

Section 1: Chemical Identification and Properties

Proper identification is the cornerstone of chemical safety. Understanding the physical and chemical properties of a substance allows for an accurate assessment of its potential hazards.

-

Chemical Name: this compound

-

Synonym(s): 5-Bromo-2-fluoro-1-nitro-3-(trifluoromethyl)benzene

-

CAS Number: 889459-12-5[1]

-

Molecular Formula: C₇H₂BrF₄NO₂

-

Molecular Weight: 287.99 g/mol

While specific physical property data for this exact compound is not widely published, the properties can be inferred from its structure and comparison to similar compounds. It is expected to be a solid or liquid at room temperature with low water solubility.

Section 2: Hazard Assessment and Classification

A thorough understanding of the hazards is critical for implementing appropriate safety measures. Lacking a specific, published Safety Data Sheet (SDS), this hazard assessment is a conservative profile derived from the known risks of its constituent functional groups and data from structurally similar chemicals, such as other halogenated nitro- and trifluoromethyl-substituted benzenes.[2][3][4]

Nitroaromatic compounds are recognized for their potential toxicity and mutagenicity.[5][6] The presence of halogen and trifluoromethyl groups can enhance these properties and may also confer persistence in the environment.[6]

Table 1: Anticipated GHS Hazard Classification

| Hazard Class | Hazard Category | Rationale & H-Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. Based on data for similar nitroaromatic compounds.[2] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled. Vapors or dusts may be toxic if inhaled.[2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. Halogenated and nitro-substituted aromatics are frequently skin irritants.[3][4][7] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. Direct contact can cause significant irritation or damage.[3][4][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. Inhalation of vapors or dusts can irritate the respiratory tract.[3][4][8] |

Signal Word: Warning [2]

Section 3: Exposure Controls & Personal Protective Equipment (PPE)

The primary directive in handling this compound is to minimize all routes of exposure. This is achieved through a multi-layered approach combining engineering controls and appropriate PPE.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood.[8] This is non-negotiable and serves to contain vapors, dusts, or aerosols, preventing inhalation exposure.

-

Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and removed.

-

Safety Stations: An operational eyewash station and safety shower must be located in immediate proximity to the handling area.[9]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE is not merely a checklist; it is a scientifically-grounded system to protect the user from specific, identified hazards.

Table 2: Mandatory Personal Protective Equipment (PPE) Protocol

| Protection Type | Specification | Rationale |

|---|---|---|

| Eye & Face Protection | Chemical safety goggles and a full-face shield.[10] | Protects against splashes and airborne particles that can cause serious eye irritation or injury.[7] |

| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber or Viton®).[11] | Prevents skin contact, which can lead to irritation and potential absorption. Nitrile gloves may offer splash protection but are not suitable for prolonged or immersive contact.[12] Always inspect gloves for integrity before use and practice proper removal techniques. |

| Skin & Body Protection | Flame-retardant lab coat worn over long-sleeved clothing and closed-toe shoes. | Minimizes skin exposure from accidental spills. A lab coat specifically designed for chemical splash resistance is recommended. |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge.[11] | Required when engineering controls are insufficient or during the cleanup of a significant spill. Use should be in accordance with a formal respiratory protection program.[13] |

Section 4: Safe Handling, Storage, and Disposal Protocols

A systematic workflow is essential for minimizing risk during laboratory operations.

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure the fume hood is operational and the sash is at the appropriate working height. Clear the workspace of all unnecessary items.

-

Donning PPE: Put on all required PPE as detailed in Table 2.

-

Transfer/Weighing: Conduct any transfers or weighing of the compound on a disposable weigh boat or paper within the fume hood to contain any spills.

-

Reaction Setup: Perform all experimental procedures within the fume hood. Keep reaction vessels closed whenever possible.

-

Post-Handling: After use, decontaminate any reusable equipment. Wipe down the work area within the fume hood.

-

Doffing PPE: Remove PPE carefully, avoiding contact with the contaminated outer surfaces. Wash hands and forearms thoroughly with soap and water after work is complete.[10]

Storage Requirements

-

Container: Keep the compound in a tightly sealed, properly labeled container.[7]

-

Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[14]

-

Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases to prevent potentially hazardous reactions.[9][14]

Waste Disposal

-

Segregation: All waste containing this compound (including residual amounts in containers, contaminated PPE, and spill cleanup materials) must be treated as hazardous waste.

-

Collection: Collect waste in a designated, leak-proof, and clearly labeled container for "Halogenated Organic Waste." Do not mix with non-halogenated or other incompatible waste streams.

-

Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department in accordance with all local, state, and federal regulations.[14][15] Under no circumstances should this chemical be disposed of down the drain.

Section 5: Emergency Response Procedures

Preparedness is key to effectively managing an emergency situation.

First-Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[14][15]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes.[14] If irritation persists, seek medical attention.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[14] Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[13]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[15]

-

Specific Hazards: Combustion may produce highly toxic and corrosive gases, including hydrogen fluoride (HF), hydrogen bromide (HBr), carbon oxides (CO, CO₂), and nitrogen oxides (NOx).[14] Vapors may be heavier than air and travel to an ignition source.[14]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective chemical-resistant gear.[13][14]

Accidental Release (Spill) Protocol

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, but do not ventilate in a way that spreads the contaminant.

-

Control: If safe to do so, prevent further spread of the spill.

-

Absorb: For liquid spills, cover with an inert, non-combustible absorbent material (e.g., sand, vermiculite, or commercial sorbent).[14] For solid spills, carefully sweep up to avoid generating dust.

-

Collect: Place the absorbed material and contaminated items into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

-

Report: Report the incident to your supervisor and EHS department.

Section 6: Visualized Workflows

Standard Operating Procedure Workflow

Caption: Logical workflow for the safe handling of the compound.

Emergency Spill Response Protocol

Caption: Decision-making flowchart for chemical spill response.

References

- 1. combi-blocks.com [combi-blocks.com]

- 2. 1-bromo-3-nitro-5-(trifluoromethyl)benzene | 630125-49-4 [sigmaaldrich.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. fishersci.com [fishersci.com]

- 10. angenechemical.com [angenechemical.com]

- 11. benchchem.com [benchchem.com]

- 12. Protective Equipment for Working With Solvents | MicroCare [microcare.com]

- 13. biosynth.com [biosynth.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

literature review on the synthesis of trifluoromethylated nitrobenzenes

An In-depth Technical Guide to the Synthesis of Trifluoromethylated Nitrobenzenes

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Trifluoromethylated Nitroaromatics

In the landscape of modern chemical synthesis, particularly within pharmaceutical and agrochemical development, the strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of molecular design.[1][2] This small but powerful substituent can profoundly alter a molecule's physicochemical properties, enhancing lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4] When combined with a nitro (NO₂) group, another versatile functional handle, the resulting trifluoromethylated nitrobenzene scaffold becomes an exceptionally valuable building block for complex molecular architectures.

The nitro group can be readily reduced to an amine, providing a gateway to a vast array of further chemical transformations, while the trifluoromethyl group imparts its unique electronic and steric characteristics.[3] However, the synthesis of these target molecules is not without its challenges. The strong electron-withdrawing nature of both substituents deactivates the aromatic ring, complicating traditional synthetic approaches.[5]

This technical guide provides an in-depth exploration of the primary synthetic strategies for accessing trifluoromethylated nitrobenzenes. We will move beyond a simple recitation of protocols to dissect the underlying mechanisms, explain the rationale behind experimental choices, and offer field-proven insights for researchers, scientists, and drug development professionals. We will cover two principal pathways: the nitration of pre-existing trifluoromethylated benzenes and the more contemporary direct trifluoromethylation of nitrobenzenes, with a focus on radical and nucleophilic methods.

Part 1: The Classical Approach: Electrophilic Nitration of Trifluoromethylated Benzenes

The most traditional and industrially relevant route to trifluoromethylated nitrobenzenes is the electrophilic aromatic substitution (EAS) on a trifluoromethylbenzene precursor. This method leverages well-established chemical principles, though it requires careful control due to the deactivated nature of the substrate.

Mechanistic Rationale and Directing Effects

The key to this transformation is the generation of a potent electrophile, the nitronium ion (NO₂⁺), typically from a mixture of concentrated nitric acid and sulfuric acid.[6] The sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the loss of a water molecule and form the highly electrophilic NO₂⁺.

The trifluoromethyl group exerts a powerful influence on the reaction's regioselectivity and rate. Due to its strong inductive electron-withdrawing effect, the CF₃ group significantly deactivates the benzene ring towards electrophilic attack. Compared to benzene, (trifluoromethyl)benzene undergoes nitration approximately 40,000 times more slowly.[7] This deactivation also directs the incoming electrophile to the meta position, as the resonance structures for ortho and para attack place a destabilizing positive charge adjacent to the already electron-poor carbon bearing the CF₃ group.

Caption: Electrophilic nitration of trifluoromethylbenzene.

Experimental Protocol: Synthesis of 2,5-bis(trifluoromethyl)nitrobenzene

This protocol is adapted from established industrial processes for the nitration of a deactivated aromatic ring.[8][9]

Objective: To synthesize 2,5-bis(trifluoromethyl)nitrobenzene by nitrating 1,4-bis(trifluoromethyl)benzene.

Materials:

-

1,4-bis(trifluoromethyl)benzene

-

Fuming nitric acid (≥90%)

-

Sulfuric acid (96-100%) or fuming sulfuric acid (≤20% SO₃)

-

Ice

-

Water

-

Dichloromethane (or other suitable organic solvent)

-

Sodium bicarbonate (saturated solution)

-

Magnesium sulfate (anhydrous)

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add the sulfuric acid solvent. Cool the flask in an ice-water bath to 0-5 °C.

-

Acid Mixture: Slowly add the fuming nitric acid to the sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

-

Substrate Addition: Once the acid mixture is prepared and cooled, begin the dropwise addition of 1,4-bis(trifluoromethyl)benzene from the dropping funnel. Maintain the reaction temperature between 0-10 °C. Causality Note: The strong deactivation of the ring by two CF₃ groups requires potent nitrating conditions (fuming acids) but also careful temperature control to prevent runaway reactions and unwanted side products.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 80 °C) for several hours (e.g., 12 hours).[9] The reaction progress can be monitored by GC or TLC.

-

Workup: Carefully pour the reaction mixture onto a large amount of crushed ice with stirring. This will quench the reaction and precipitate the crude product.

-

Extraction: Filter the solid precipitate or, if oily, extract the aqueous mixture with dichloromethane (3x).

-

Neutralization: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to remove residual acid), and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation or recrystallization to yield pure 2,5-bis(trifluoromethyl)nitrobenzene.

| Reactant | Molar Ratio | Conditions | Yield | Reference |

| 1,4-bis(trifluoromethyl)benzene | 1 | 100% H₂SO₄, fuming HNO₃, 80°C, 12h | 72.7% | [9] |

| 1,4-bis(trifluoromethyl)benzene | 1 | 96% H₂SO₄, fuming HNO₃, 70°C, 10h | 68.7% | [9] |

| 1-nitro-3-trifluoromethylbenzene | 1 | 1,3-dibromo-5,5-dimethylhydantoin, H₂SO₄, 25-40°C | (N/A) | [10] |

Part 2: Direct Trifluoromethylation of Nitrobenzenes

Modern synthetic chemistry has increasingly focused on late-stage functionalization, where key structural motifs are installed at the end of a synthetic sequence. Direct trifluoromethylation of nitrobenzenes embodies this philosophy, offering powerful alternatives to the classical nitration approach. These methods can be broadly categorized by the nature of the trifluoromethylating species: nucleophilic ("CF₃⁻"), radical ("CF₃•"), or electrophilic ("CF₃⁺").

Nucleophilic Trifluoromethylation: Leveraging an Electron-Deficient Ring

The electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic attack. This strategy uses a nucleophilic trifluoromethyl source, most famously the Ruppert-Prakash reagent (TMSCF₃), to directly add a CF₃ group.[11]

Mechanism and Key Innovations: The reaction can proceed via two main pathways. The first is a classic nucleophilic aromatic substitution (SₙAr) if a suitable leaving group is present. The second, and more innovative, is a direct C-H activation pathway. Recent work has shown that coordinating the nitroarene to a transition metal fragment, such as [CpRu]⁺, dramatically activates the ring.[12][13] This activation facilitates the nucleophilic addition of the "CF₃⁻" equivalent (generated from TMSCF₃) to a carbon ortho to the nitro group, forming a stable Meisenheimer complex.[12] Subsequent oxidation leads to the desired 1-nitro-2-(trifluoromethyl)benzene product.

Caption: Ru-facilitated nucleophilic trifluoromethylation workflow.

Self-Validation Insight: The crucial role of the ruthenium complex is confirmed by control experiments. When unbound nitrobenzene is subjected to the same trifluoromethylation conditions, no reaction is observed, demonstrating that the metal-mediated activation is essential for the reaction to proceed.[12]

Radical Trifluoromethylation: The Power of Photoredox Catalysis

Radical trifluoromethylation has emerged as a premier strategy due to its mild reaction conditions and exceptional functional group tolerance.[14] Photoredox catalysis, in particular, provides an elegant and efficient means to generate the key trifluoromethyl radical (CF₃•) under visible light irradiation.[15][16][17]

Mechanism of Photoredox Catalysis: A typical photoredox cycle for this transformation proceeds as follows:

-

Excitation: A photocatalyst (PC), often a ruthenium or iridium complex, absorbs visible light to reach an excited state (*PC).[16]

-

Single Electron Transfer (SET): The excited photocatalyst is a potent reductant. It can donate an electron to a suitable CF₃ precursor, such as triflyl chloride (CF₃SO₂Cl).

-

Radical Generation: The resulting radical anion [CF₃SO₂Cl]⁻ is unstable and rapidly fragments, releasing a chloride ion, sulfur dioxide (SO₂), and the desired trifluoromethyl radical (CF₃•).[15]

-

Aromatic Addition: The electrophilic CF₃• radical readily adds to the electron-rich positions of the (hetero)arene substrate.

-

Rearomatization & Catalyst Regeneration: The resulting radical intermediate is oxidized back to the aromatic system by the oxidized photocatalyst (PC⁺), which closes the catalytic cycle.

Caption: Photoredox catalytic cycle for radical trifluoromethylation.

Experimental Protocol: Photoredox Trifluoromethylation of a Heteroarene This protocol is a generalized representation based on seminal work in the field.[15][16]

Objective: To perform a direct C-H trifluoromethylation on an N-protected indole (as an example of a relevant heterocycle that could contain a nitro group).

Materials:

-

Substrate (e.g., 1-methyl-5-nitroindole)

-

Trifluoromethanesulfonyl chloride (CF₃SO₂Cl)

-

Photocatalyst (e.g., Ru(phen)₃Cl₂)

-

Inorganic base (e.g., K₂HPO₄)

-

Solvent (e.g., Acetonitrile/Water mixture)

-

Visible light source (e.g., household compact fluorescent lamp (CFL))

Procedure:

-

Reaction Setup: To a reaction vial, add the nitro-containing substrate, the photocatalyst, and the base.

-

Degassing: Seal the vial and degas the solvent (e.g., by sparging with argon for 15-20 minutes). Causality Note: Oxygen can quench the excited state of the photocatalyst, so removing it is critical for reaction efficiency.

-

Reagent Addition: Add the degassed solvent via syringe, followed by the triflyl chloride.

-

Irradiation: Place the reaction vial near the light source and stir vigorously at room temperature. The reaction is typically complete within 24 hours.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water.

-

Purification: Dry the organic layer, concentrate it in vacuo, and purify the residue by flash column chromatography on silica gel to isolate the trifluoromethylated product.

Summary and Comparison of Synthetic Methods

The choice of synthetic strategy depends heavily on the availability of starting materials, desired regiochemistry, and tolerance for specific reaction conditions.

| Method | Type | Key Reagents | Conditions | Advantages | Limitations |

| Nitration | Electrophilic | HNO₃, H₂SO₄ | Harsh, elevated temp. | Industrially scalable, well-understood, predictable meta-selectivity. | Requires trifluoromethylated precursor, harsh conditions limit functional group tolerance.[7][8] |

| Nucleophilic C-H Activation | Nucleophilic | TMSCF₃, [CpRu]⁺, Oxidant | Mild, room temp. | Direct C-H functionalization, novel ortho-selectivity, late-stage potential. | Requires stoichiometric metal activator, limited to specific directing groups.[12][13] |

| Photoredox Catalysis | Radical | CF₃SO₂Cl, Photocatalyst | Very mild, room temp., visible light. | Exceptional functional group tolerance, high efficiency, applicable to complex molecules.[15][16] | Can lead to mixtures of isomers on complex arenes, requires photochemical setup.[15] |

Conclusion and Future Outlook

The synthesis of trifluoromethylated nitrobenzenes has evolved from harsh, classical nitration reactions to elegant, mild, and highly selective direct functionalization methodologies. While electrophilic nitration remains a robust and scalable method for producing meta-substituted products, the future of this field lies in the continued development of catalytic C-H functionalization.

Photoredox-mediated radical trifluoromethylation, in particular, offers unparalleled advantages for late-stage modification of complex molecules, a critical need in drug discovery.[15] Future research will likely focus on developing more efficient and cost-effective photocatalysts, expanding the scope of radical precursors, and achieving even greater control over regioselectivity. As our understanding of these advanced catalytic systems grows, the ability to precisely install the trifluoromethyl group onto nitroaromatic scaffolds will continue to empower the creation of next-generation pharmaceuticals and advanced materials.

References

- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 2. jelsciences.com [jelsciences.com]

- 3. nbinno.com [nbinno.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. nbinno.com [nbinno.com]

- 6. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 7. columbia.edu [columbia.edu]

- 8. EP1468983A1 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene - Google Patents [patents.google.com]

- 9. US6930214B2 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene - Google Patents [patents.google.com]

- 10. EP2266961B1 - Process for the synthesis of organic compounds - Google Patents [patents.google.com]

- 11. A quest for nucleophilic trifluoromethylations - American Chemical Society [acs.digitellinc.com]

- 12. Nucleophilic trifluoromethylation of electron-deficient arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. Nucleophilic trifluoromethylation of electron-deficient arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Radical trifluoromethylation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 15. macmillan.princeton.edu [macmillan.princeton.edu]

- 16. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Methodological & Application

The Strategic Utility of 1-Bromo-2-fluoro-5-nitro-3-(trifluoromethyl)benzene in Medicinal Chemistry

Introduction: A Multifunctional Scaffold for Drug Discovery

In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount to the successful development of novel therapeutics. 1-Bromo-2-fluoro-5-nitro-3-(trifluoromethyl)benzene is a preeminent example of such a scaffold, offering a rich tapestry of functional groups that can be selectively manipulated to construct complex and highly valuable pharmaceutical intermediates. The unique arrangement of its substituents—a bromine atom, a fluorine atom, a nitro group, and a trifluoromethyl group—provides chemists with a versatile toolkit for molecular elaboration.

The trifluoromethyl (-CF3) group is a cornerstone of contemporary drug design, prized for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity through potent electronic effects.[1][2] The strategic placement of fluorine and bromine atoms provides orthogonal handles for distinct chemical transformations. The bromine is an ideal substrate for transition-metal-catalyzed cross-coupling reactions, while the nitro group serves as a masked amine, which can be revealed to introduce a key pharmacophoric element.[3] This guide provides an in-depth exploration of the applications of this powerful building block, complete with detailed protocols and mechanistic insights for researchers at the forefront of drug discovery.

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application. The properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₂BrF₄NO₂ | Internal Calculation |

| Molecular Weight | 302.99 g/mol | Internal Calculation |

| Appearance | Yellow Liquid | Patent Data[4] |

| Key Functional Groups | Aryl Bromide, Aryl Fluoride, Nitroarene, Trifluoromethylarene | N/A |

Core Synthetic Applications: A Gateway to Key Intermediates

The primary utility of this compound in medicinal chemistry is its role as a precursor to highly functionalized aniline derivatives. These anilines are, in turn, crucial components of numerous targeted therapies, particularly kinase inhibitors.[5] The synthetic pathway leverages the selective and high-yielding reduction of the nitro group, which is often the most facile transformation on the scaffold.

Application in Kinase Inhibitor Synthesis

Kinase inhibitors are one of the most important classes of modern drugs, particularly in oncology.[6] Many of these molecules are built around a core scaffold that requires a substituted aniline for its assembly. The bromo-(trifluoromethyl)aniline substructure is a privileged fragment in this context.[5] For example, the FDA-approved drug Nilotinib, a BCR-ABL inhibitor, is synthesized from a 3-(trifluoromethyl)-4-bromoaniline derivative. The aniline derived from our title compound, 2-bromo-3-fluoro-5-(trifluoromethyl)aniline, is a highly valuable intermediate for the synthesis of next-generation kinase inhibitors, where the additional fluorine atom can be used to fine-tune potency, selectivity, and pharmacokinetic properties.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the nitration of commercially available 2-bromo-5-fluorobenzotrifluoride to yield the title compound, as adapted from patent literature.[4]

Materials:

-

2-Bromo-5-fluorobenzotrifluoride

-

Potassium nitrate (KNO₃)

-

Concentrated sulfuric acid (H₂SO₄, 98%)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

To a stirred solution of concentrated H₂SO₄ (10 volumes) in a round-bottom flask equipped with a magnetic stirrer and a thermometer, add 2-bromo-5-fluorobenzotrifluoride (1.0 eq).

-

Cool the mixture to 0-5 °C using an ice bath.

-

Slowly add potassium nitrate (1.1 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 5 volumes).

-

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a yellow liquid.[4]

-

Purification via silica gel chromatography (eluting with a hexane/ethyl acetate gradient) can be performed if necessary.

Scientist's Note (Causality): The use of concentrated sulfuric acid serves as both the solvent and a proton source to generate the highly electrophilic nitronium ion (NO₂⁺) from potassium nitrate. The reaction is performed at low temperature to control the exothermic nitration and minimize the formation of undesired byproducts.

Protocol 2: Synthesis of 2-Bromo-3-fluoro-5-(trifluoromethyl)aniline via Nitro Reduction

This protocol details the catalytic hydrogenation of the nitro group to the corresponding aniline, a key transformation for subsequent medicinal chemistry applications.[4]

Materials:

-

This compound

-

Ethanol (EtOH)

-

Triethylamine (TEA)

-

Palladium on carbon (Pd/C, 10% w/w)

-

Diatomaceous earth (e.g., Celite®)

-

Hydrogen (H₂) gas supply (balloon or Parr hydrogenator)

Procedure:

-

Dissolve the nitro compound (1.0 eq) in ethanol (10 volumes) in a suitable hydrogenation vessel.

-

Add triethylamine (1.0 eq) to the solution.

-

Carefully add 10% Pd/C (5-10 mol% Pd) to the mixture under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.

-

Stir the reaction vigorously under a positive pressure of hydrogen (typically 1 atm from a balloon or 50 psi in a Parr apparatus) at room temperature (20-25 °C).

-

Monitor the reaction progress by TLC or LC-MS. Hydrogen consumption will cease upon completion (typically 12-20 hours).[4]

-

Once complete, carefully purge the vessel with an inert gas to remove excess hydrogen.

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the pad with additional ethanol.

-

Combine the filtrates and concentrate under reduced pressure to afford the crude aniline. The product can be purified by column chromatography or recrystallization if needed.

Scientist's Note (Trustworthiness): The addition of triethylamine is crucial to neutralize any hydrobromic acid (HBr) that may form as a byproduct of competitive hydrodebromination, thus preserving the essential bromine handle.[4] Safety is paramount: Palladium on carbon is pyrophoric and must be handled with care, especially when dry and in the presence of hydrogen and air. The filtration step should be performed while the filter cake is still wet with solvent.

Protocol 3: General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a representative method for utilizing the bromine atom of the synthesized aniline in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a C-C bond, a common strategy for building molecular complexity.

Materials:

-

2-Bromo-3-fluoro-5-(trifluoromethyl)aniline

-

Aryl or heteroaryl boronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

-

Solvent system (e.g., 1,4-Dioxane/Water, 4:1)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried Schlenk flask, add the aniline (1.0 eq), the boronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.05 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic mixture with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude residue by silica gel column chromatography to yield the desired coupled product.

Scientist's Note (Expertise): The choice of catalyst, base, and solvent is critical for a successful Suzuki coupling and often requires optimization for specific substrates. Degassing the solvent is essential to remove oxygen, which can deactivate the palladium catalyst and lead to undesired side reactions.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [wap.guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: 1-Bromo-2-fluoro-5-nitro-3-(trifluoromethyl)benzene and its Isomers as Versatile Building Blocks for Active Pharmaceutical Ingredient (API) Synthesis

Introduction

The strategic incorporation of fluorine atoms and trifluoromethyl groups into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability. Highly functionalized aromatic scaffolds that carry these moieties, alongside synthetically versatile groups like bromine and nitro functionalities, are therefore of immense value in drug discovery and development. This document provides a detailed guide to the application of 1-bromo-2-fluoro-5-nitro-3-(trifluoromethyl)benzene and its close structural isomers as powerful building blocks for the synthesis of complex pharmaceutical intermediates and Active Pharmaceutical Ingredients (APIs).

This guide will delve into the chemical reactivity of this class of compounds, focusing on key transformations that enable their use in constructing diverse molecular architectures. We will provide detailed, field-tested protocols for the synthesis of a key isomer, its subsequent functionalization through nitro group reduction, and its application in palladium-catalyzed cross-coupling reactions.

Physicochemical Properties and Chemical Reactivity

The subject of this guide is a class of poly-substituted benzene rings containing bromo, fluoro, nitro, and trifluoromethyl groups. While the exact compound "this compound" is not widely documented, a key and synthetically useful isomer, 5-Bromo-2-fluoro-1-nitro-3-(trifluoromethyl)benzene (CAS No. 889459-12-5) , and its precursor 2-Bromo-5-fluoro-1-nitro-3-trifluoromethyl-benzene , are valuable intermediates.[1][2]

The chemical reactivity of these scaffolds is dictated by the interplay of their substituents:

-

Electron-Deficient Aromatic Ring : The potent electron-withdrawing effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups render the aromatic ring highly electron-deficient. This electronic profile is pivotal as it activates the ring for Nucleophilic Aromatic Substitution (SNAr) reactions.[3]

-

Versatile Halogen Handles : The presence of both bromine and fluorine atoms provides orthogonal handles for various transformations. The bromine atom is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The fluorine atom, being a poorer leaving group than bromine in such reactions, often remains intact, allowing for its strategic retention in the final API.

-

The Nitro Group as a Masked Amine : The nitro group is not merely an activating group; it is a synthetic linchpin. It can be selectively reduced to an amino group (-NH₂) under various conditions, opening up a vast array of subsequent chemical modifications, such as amide bond formation, diazotization, and reductive amination.[3][4][5][6][7]

Key Chemical Transformations

The synthetic utility of this building block can be summarized in three primary transformations, which can be strategically employed in a synthetic sequence to build molecular complexity.

Figure 1: Key synthetic transformations of the title building block.

Experimental Protocols

The following protocols are based on established and reliable procedures, providing a roadmap for the synthesis and application of these valuable intermediates.[2]

Protocol 1: Synthesis of 2-Bromo-5-fluoro-1-nitro-3-trifluoromethyl-benzene

This protocol details the regioselective nitration of the commercially available 2-Bromo-5-fluoro-benzotrifluoride. The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺) from potassium nitrate.[2][3]

Materials:

| Reagent/Solvent | CAS Number | Molar Mass ( g/mol ) | Quantity |

| 2-Bromo-5-fluoro-benzotrifluoride | 40161-55-5 | 243.03 | 50 g (205.7 mmol) |